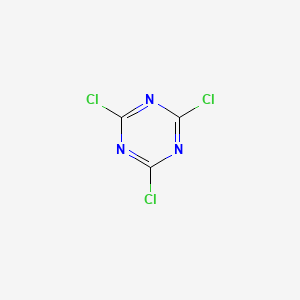

Cyanuric chloride

Cat. No. B1664455

Key on ui cas rn:

108-77-0

M. Wt: 184.41 g/mol

InChI Key: MGNCLNQXLYJVJD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06756513B2

Procedure details

Methods of preparing isomerically pure alkyl chlorides are known and described in the literature. S. R. Sandler, J. Org. Chem. 35, 3967 (1970), describes the conversion of primary, secondary and tertiary alcohols into alkyl chloride compounds by reacting the alcohols with an excess of cyanuric chloride under anhydrous conditions. Furthermore, on page 3968 of the text, the reaction of 2-pentanol with cyanuric chloride, zinc chloride/hydrogen chloride, thionyl chloride/pyridine and with hydrogen chloride is described. Isomerically pure 2-chloro-pentane is obtained in a yield of 48% in the reaction with thionyl chloride/pyridine and in a yield of 57% in the reaction with cyanuric chloride alone.

[Compound]

Name

alkyl chlorides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

tertiary alcohols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

alkyl chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

alcohols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

thionyl chloride pyridine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

zinc chloride hydrogen chloride

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Seven

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[N:1]1[C:8]([Cl:9])=[N:7][C:5]([Cl:6])=[N:4][C:2]=1[Cl:3].[CH3:10][CH:11](O)[CH2:12][CH2:13][CH3:14].[S:16]([Cl:19])([Cl:18])=[O:17].[N:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.Cl>[Cl-].[Zn+2].[Cl-].Cl>[Cl:3][CH:11]([CH2:12][CH2:13][CH3:14])[CH3:10].[S:16]([Cl:19])([Cl:18])=[O:17].[N:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.[N:1]1[C:8]([Cl:9])=[N:7][C:5]([Cl:6])=[N:4][C:2]=1[Cl:3] |f:2.3,5.6.7.8,10.11|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Two

[Compound]

|

Name

|

alkyl chlorides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

tertiary alcohols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

alkyl chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

alcohols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=C(Cl)N=C(Cl)N=C1Cl

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(CCC)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=C(Cl)N=C(Cl)N=C1Cl

|

|

Name

|

thionyl chloride pyridine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(Cl)Cl.N1=CC=CC=C1

|

|

Name

|

zinc chloride hydrogen chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].[Zn+2].[Cl-].Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC(C)CCC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S(=O)(Cl)Cl.N1=CC=CC=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1=C(Cl)N=C(Cl)N=C1Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06756513B2

Procedure details

Methods of preparing isomerically pure alkyl chlorides are known and described in the literature. S. R. Sandler, J. Org. Chem. 35, 3967 (1970), describes the conversion of primary, secondary and tertiary alcohols into alkyl chloride compounds by reacting the alcohols with an excess of cyanuric chloride under anhydrous conditions. Furthermore, on page 3968 of the text, the reaction of 2-pentanol with cyanuric chloride, zinc chloride/hydrogen chloride, thionyl chloride/pyridine and with hydrogen chloride is described. Isomerically pure 2-chloro-pentane is obtained in a yield of 48% in the reaction with thionyl chloride/pyridine and in a yield of 57% in the reaction with cyanuric chloride alone.

[Compound]

Name

alkyl chlorides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

tertiary alcohols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

alkyl chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

alcohols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

thionyl chloride pyridine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

zinc chloride hydrogen chloride

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Seven

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[N:1]1[C:8]([Cl:9])=[N:7][C:5]([Cl:6])=[N:4][C:2]=1[Cl:3].[CH3:10][CH:11](O)[CH2:12][CH2:13][CH3:14].[S:16]([Cl:19])([Cl:18])=[O:17].[N:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.Cl>[Cl-].[Zn+2].[Cl-].Cl>[Cl:3][CH:11]([CH2:12][CH2:13][CH3:14])[CH3:10].[S:16]([Cl:19])([Cl:18])=[O:17].[N:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.[N:1]1[C:8]([Cl:9])=[N:7][C:5]([Cl:6])=[N:4][C:2]=1[Cl:3] |f:2.3,5.6.7.8,10.11|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Two

[Compound]

|

Name

|

alkyl chlorides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

tertiary alcohols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

alkyl chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

alcohols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=C(Cl)N=C(Cl)N=C1Cl

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(CCC)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=C(Cl)N=C(Cl)N=C1Cl

|

|

Name

|

thionyl chloride pyridine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(Cl)Cl.N1=CC=CC=C1

|

|

Name

|

zinc chloride hydrogen chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].[Zn+2].[Cl-].Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC(C)CCC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S(=O)(Cl)Cl.N1=CC=CC=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1=C(Cl)N=C(Cl)N=C1Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |